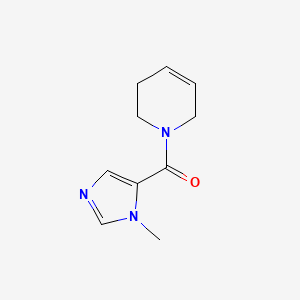

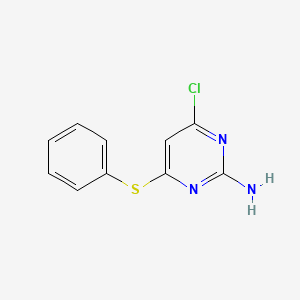

4-氯-6-(苯硫基)嘧啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

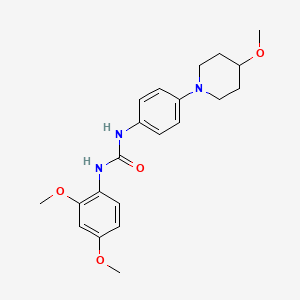

The compound "4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine" is a chemical of interest in various research studies due to its potential applications in medicinal chemistry and material science. Although the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with chloro, phenyl, and pyrimidine components, which can be useful in understanding the properties and synthesis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, often starting with amines or phenols and utilizing catalytic amounts of bases such as EtONa or K2CO3. For instance, the synthesis of 2-substituted 3-(4-chlorophenyl)-5,8,9-trimethylthieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones was achieved via an aza-Wittig reaction, followed by treatment with amines or phenols to yield the desired compounds . Similarly, the synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine was accomplished by coupling 3-(4-Chlorophenoxy)phenyl)methanamine with 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine . These methods suggest that the synthesis of "4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine" could potentially involve similar coupling reactions and catalytic conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed through various spectroscopic techniques and X-ray crystallography. For example, the structure of a 2-(4-chlorophenoxy)-substituted compound was confirmed by X-ray analysis . Additionally, vibrational spectral analysis using FT-IR and FT-Raman spectroscopy, along with computational methods like density functional theory (DFT), has been employed to determine the equilibrium geometry and vibrational wave numbers of similar compounds . These techniques could be applied to "4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine" to elucidate its molecular structure.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various analyses. For instance, the stability of the molecule arising from hyperconjugative interactions and charge delocalization has been analyzed using Natural Bond Orbital (NBO) analysis . The molecular electrostatic potential (MEP) analysis has also been used to predict the reactive sites of the molecules, indicating regions of negative and positive charge distribution . These analyses can provide insights into the potential chemical reactions and interactions that "4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine" may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been theoretically predicted, including their nonlinear optical behavior . The potential energy scan of the molecules can reveal preferred conformations and the orientation of functional groups, which is crucial for understanding the compound's behavior in different environments . Additionally, the crystal structure analysis of a related compound showed that molecules form inversion dimers via hydrogen bonds and are packed into layers by π-stacking interactions . These findings can be extrapolated to predict the physical and chemical properties of "4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine".

科学研究应用

抗菌活性

4-氯-6-(苯硫基)嘧啶-2-胺衍生物已被合成并评估其抗菌性能。研究表明,这些衍生物对多种病原体具有显着的抗菌和抗真菌活性,突显了它们作为抗菌剂的潜力。这些化合物对细菌(如枯草芽孢杆菌、大肠杆菌、肺炎克雷伯菌和金黄色葡萄球菌)以及真菌(如黑曲霉和黄曲霉)的有效性表明它们在开发新的抗菌治疗中的作用 (Mittal, Sarode, & Vidyasagar, 2011)。

化学合成和表征

4-氯-6-(苯硫基)嘧啶-2-胺衍生物的化学合成和表征已得到广泛的研究。这些化合物作为各种药物合成的中间体,表明它们在抗肿瘤药物和小分子抑制剂的开发中的作用。合成涉及酰化和亲核取代,通过质谱和核磁共振进行结构确认,表明它们在药物化学研究中的重要性 (Gan et al., 2021)。

环境降解研究

微生物(如黑曲霉)对相关化合物(如氯磺隆乙酯)的环境降解的研究表明,4-氯-6-(苯硫基)嘧啶-2-胺衍生物在生物修复中的潜力。这些发现突出了该化合物在解决农业化学品污染和微生物转化在减轻环境影响中的作用 (Sharma, Banerjee, & Choudhury, 2012)。

抗结核和抗氧化活性

源自 4-氯-6-(苯硫基)嘧啶-2-胺的新型嘧啶-氮杂环丁酮类似物显示出有希望的抗氧化、抗菌和抗结核活性。这些衍生物已针对包括结核分枝杆菌在内的各种细菌和真菌菌株进行了测试,表明它们在治疗传染病和结核病以及抗氧化特性方面的潜力 (Chandrashekaraiah et al., 2014)。

属性

IUPAC Name |

4-chloro-6-phenylsulfanylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3S/c11-8-6-9(14-10(12)13-8)15-7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDQLMWAIZBFND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC(=NC(=N2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-(phenylsulfanyl)pyrimidin-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-fluorobenzamido)-N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2514649.png)

![7-(2,5-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2514652.png)

![7-butyl-N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2514654.png)